Lipophilicity Advantage Over Simpler Analogs
The XLogP3 value of 0.8 for 1-cyclopropyl-5-ethyl-1H-1,2,3-triazole-4-carbaldehyde is 0.9 log units higher than 1-cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde (XLogP3 = -0.1) and 1.3 log units higher than 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (XLogP3 = -0.5) [1][2][3]. This rank order corresponds to a ~8-fold and ~20-fold increase in predicted octanol-water partition coefficient, respectively, which impacts membrane permeability and distribution volume in biological systems.
| Evidence Dimension | Computed XLogP3-AA (PubChem) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1-Cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde: -0.1; 1-Methyl-1H-1,2,3-triazole-4-carbaldehyde: -0.5 |
| Quantified Difference | +0.9 log units vs 1-cyclopropyl analog; +1.3 log units vs 1-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07/2025.04.14 |
Why This Matters
For procurement decisions, higher lipophilicity translates to improved membrane permeation and blood-brain barrier penetration potential, making this compound a systematically distinct choice for central nervous system or intracellular target programs.
- [1] PubChem. Compound Summary for CID 105432711. XLogP3-AA value. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem. Compound Summary for CID 72213312 (1-Cyclopropyl-1H-1,2,3-triazole-4-carbaldehyde). XLogP3-AA value. National Center for Biotechnology Information, 2025. View Source
- [3] PubChem. Compound Summary for CID 14313438 (1-Methyl-1H-1,2,3-triazole-4-carboxaldehyde). XLogP3-AA value. National Center for Biotechnology Information, 2025. View Source
